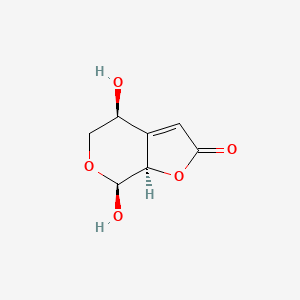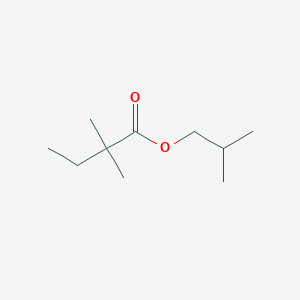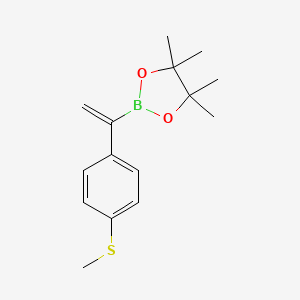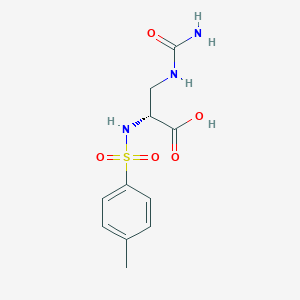
beta-Ureido-D-alpha-tosylaminopropionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Ureido-D-alpha-tosylaminopropionic Acid: is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15N3O5S and a molecular weight of 301.32 . This compound is known for its unique structure, which includes a ureido group and a tosylamino group, making it a valuable tool in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ureido-D-alpha-tosylaminopropionic Acid typically involves multiple steps, starting with the preparation of the ureido and tosylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Ureido-D-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Beta-Ureido-D-alpha-tosylaminopropionic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying protein interactions and enzyme activities.
Medicine: It is used in drug development and testing, particularly in the study of proteomics and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of beta-Ureido-D-alpha-tosylaminopropionic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with proteins, while the tosylamino group can participate in various chemical reactions. These interactions can affect enzyme activities and protein functions, making it a valuable tool in proteomics research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to beta-Ureido-D-alpha-tosylaminopropionic Acid include:
- Beta-Ureido-D-alpha-aminopropionic Acid
- Beta-Ureido-D-alpha-benzylaminopropionic Acid
- Beta-Ureido-D-alpha-methylaminopropionic Acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ureido and tosylamino groups. This combination provides distinct chemical properties and reactivity, making it particularly useful in specific research applications .
Eigenschaften
Molekularformel |
C11H15N3O5S |
|---|---|
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
(2R)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m1/s1 |
InChI-Schlüssel |
LCZLWCJYNPNMDN-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CNC(=O)N)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



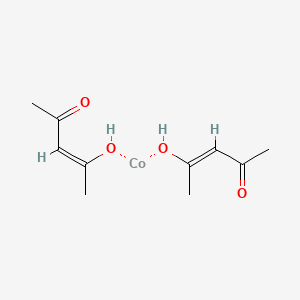
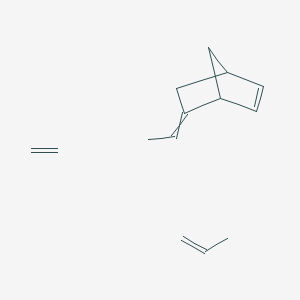
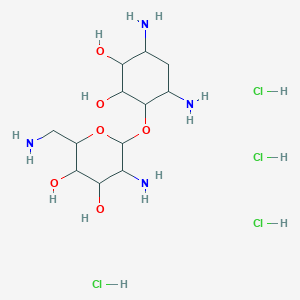
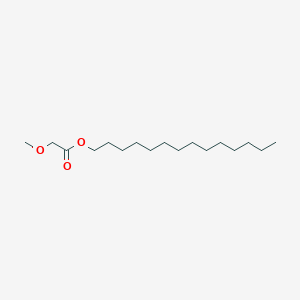
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

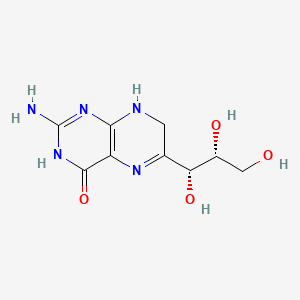

![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
